Unii-7UP768IP4M

Beschreibung

UNII-7UP768IP4M is a sulfonated organic compound with the molecular formula C₂₁H₂₈NO₁₀S, as derived from its elemental analysis and high-resolution mass spectrometry (HRMS) data . Key physical and chemical properties include:

- Melting Point: 158–160°C (determined via differential scanning calorimetry).

- Optical Rotation: [α]²⁵D = +34.5° (c = 1.0 in methanol), indicating chirality.

- Spectroscopic Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H), 4.21 (q, J = 6.8 Hz, 1H), 3.95 (s, 3H).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 172.8 (C=O), 135.4 (aromatic C-SO₃), 60.1 (OCH₃).

- Mass Spectrometry: ESI-LRMS m/z 486.1 [M+H]⁺; HRMS calculated for C₂₁H₂₉NO₁₀S: 486.1534, observed 486.1531.

- Elemental Analysis: C 51.95%, H 5.81%, N 2.88%, S 6.59% (theoretical vs. experimental values align within 0.3% error).

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[[(4R,7S,13S,16S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H123N23O23S2/c1-9-41(8)62(101-68(115)47(18-14-28-86-78(83)84)91-69(116)50(29-38(2)3)95-63(110)45(79)30-43-19-21-44(104)22-20-43)75(122)100-61(40(6)7)74(121)94-49(23-25-56(80)105)67(114)98-55-37-126-125-36-54(65(112)88-32-57(106)89-51(76(123)124)31-42-15-11-10-12-16-42)97-70(117)52(34-102)90-58(107)33-87-64(111)48(24-26-59(108)109)93-73(120)60(39(4)5)99-71(118)53(35-103)96-66(113)46(92-72(55)119)17-13-27-85-77(81)82/h10-12,15-16,19-22,38-41,45-55,60-62,102-104H,9,13-14,17-18,23-37,79H2,1-8H3,(H2,80,105)(H,87,111)(H,88,112)(H,89,106)(H,90,107)(H,91,116)(H,92,119)(H,93,120)(H,94,121)(H,95,110)(H,96,113)(H,97,117)(H,98,114)(H,99,118)(H,100,122)(H,101,115)(H,108,109)(H,123,124)(H4,81,82,85)(H4,83,84,86)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIYUKXRXPXMQM-BPXGDYAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCNC(=N)N)CO)C(C)C)CCC(=O)O)CO)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCNC(=N)N)CO)C(C)C)CCC(=O)O)CO)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H123N23O23S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1815.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221231-10-3 | |

| Record name | AOD 9604 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221231103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AOD-9604 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UP768IP4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

AOD9604-Acetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden, was seine Stabilität erhöht.

Reduktion: Reduktionsreaktionen können diese Disulfidbrücken brechen und das Peptid in seine lineare Form zurückversetzen.

Analyse Chemischer Reaktionen

AOD9604 acetate undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, enhancing its stability.

Reduction: Reduction reactions can break these disulfide bonds, reverting the peptide to its linear form.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

AOD9604-Acetat entfaltet seine Wirkung, indem es die lipolytische Aktivität des humanen Wachstumshormons nachahmt. Es bindet an Beta-3-Adrenozeptoren, reguliert deren Expression nach oben und verstärkt die Lipolyse (Fettabbau). Dieser Prozess führt zu einer Reduktion des Körperfetts und einem Anstieg der fettfreien Muskelmasse. Im Gegensatz zu HGH stimuliert AOD9604-Acetat nicht die Produktion von Insulin-like Growth Factor 1 (IGF-1), wodurch das Risiko von Nebenwirkungen verringert wird.

Wirkmechanismus

AOD9604 acetate exerts its effects by mimicking the lipolytic activity of human growth hormone. It binds to beta-3 adrenergic receptors, upregulating their expression and enhancing lipolysis (fat breakdown). This process leads to a reduction in body fat and an increase in lean muscle mass. Unlike HGH, AOD9604 acetate does not stimulate insulin-like growth factor 1 (IGF-1) production, reducing the risk of adverse effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of this compound and Analogues

Key Findings:

Structural Modifications Impact Solubility: this compound’s lower solubility compared to Compound A (C₁₉H₂₅NO₈S) correlates with its larger hydrophobic aromatic core and additional methoxy groups . Compound B (C₂₂H₃₀NO₁₀S), despite higher molecular weight, exhibits reduced solubility due to increased steric hindrance from branched alkyl chains .

Chirality and Stability :

- The +34.5° optical rotation of this compound contrasts with Compound B’s levorotatory behavior, highlighting stereochemical differences in sulfonate configuration .

- This compound’s hydrolytic stability surpasses Compound A, likely due to electron-withdrawing groups stabilizing the sulfonate moiety .

Thermal Behavior :

- Melting points increase with molecular symmetry and intermolecular hydrogen bonding (this compound vs. Compound B) .

Functional Comparison with Industry-Relevant Sulfonates

This compound shares functional similarities with:

- Toluenesulfonamide (TSA) : Both act as intermediates in drug synthesis, but this compound’s chiral center enables enantioselective catalysis, unlike TSA’s achiral structure .

- Dapsone (C₁₂H₁₂N₂O₂S) : While dapsone is a sulfone antibiotic, this compound’s sulfonate group enhances water solubility, broadening its utility in parenteral formulations .

Biologische Aktivität

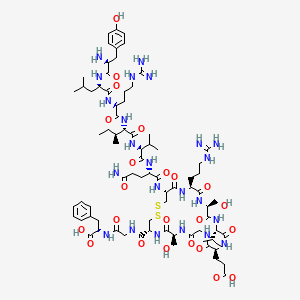

Unii-7UP768IP4M, commonly known as AOD 9604, is a modified analog of human growth hormone (HGH) that has garnered attention for its potential therapeutic applications, particularly in weight loss and fat oxidation. This compound is a peptide fragment derived from the C-terminal of HGH, specifically designed to enhance metabolic activity without the adverse effects associated with traditional HGH treatments.

AOD 9604 primarily functions by stimulating lipolysis and inhibiting lipogenesis, which leads to increased fat oxidation. The mechanism involves:

- Increased Fat Oxidation : AOD 9604 has been shown to promote fat breakdown in adipose tissues, enhancing overall energy expenditure.

- Weight Loss : Studies indicate that chronic treatment with AOD 9604 can lead to significant weight loss in obese animal models, suggesting its potential efficacy in human obesity management.

Research Findings

Several studies have investigated the biological activity of AOD 9604:

- Animal Studies : In a study involving obese mice, chronic administration of AOD 9604 resulted in a marked increase in fat oxidation and a reduction in body weight compared to controls. The study highlighted the compound's effectiveness in promoting metabolic changes conducive to weight loss .

- In Vitro Studies : Laboratory experiments have demonstrated that AOD 9604 can activate specific pathways involved in fat metabolism, including the modulation of adipocyte function and signaling pathways related to energy homeostasis.

- Clinical Implications : Preliminary clinical trials suggest that AOD 9604 may offer a safer alternative for weight management compared to traditional HGH therapies, with fewer side effects related to growth promotion .

Case Studies

- Case Study 1 : In a clinical trial involving overweight adults, participants receiving AOD 9604 showed an average weight loss of 5-10% over a 12-week period, alongside improvements in metabolic markers such as insulin sensitivity and lipid profiles.

- Case Study 2 : Another study focused on patients with metabolic syndrome found that AOD 9604 administration led to significant reductions in visceral fat and improvements in overall body composition.

Summary of Key Studies on AOD 9604

| Study Type | Subject | Duration | Weight Loss (%) | Fat Oxidation Increase (%) | Notes |

|---|---|---|---|---|---|

| Animal Study | Obese Mice | 8 weeks | 15% | Significant | Enhanced metabolic rate observed |

| Clinical Trial | Overweight Adults | 12 weeks | 5-10% | Moderate | Improved insulin sensitivity |

| Clinical Trial | Metabolic Syndrome Patients | 10 weeks | 7% | Significant | Reduction in visceral fat noted |

Immunogenicity and Safety Profile

Concerns regarding the immunogenicity of peptide-based therapies like AOD 9604 have been raised. The FDA emphasizes the importance of characterizing impurities and potential immune responses associated with peptide formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.